2,2,4-Trimethyl-1,2-dihydroquinoline

Description

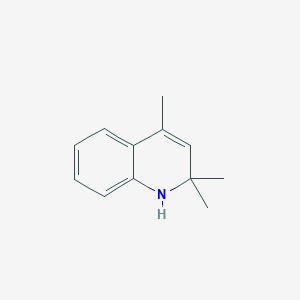

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRLMGFXSPUZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=CC=CC=C12)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31014-67-2, 26780-96-1 | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31014-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0025070 | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dihydro-2,2,4-trimethylquinoline appears as dark cloudy copper-colored or yellow liquid. Odorless. (NTP, 1992), Other Solid, Light tan powder; mp = 120 deg C; [HSDB] Dark cloudy copper-colored or yellow liquid; mp = 26-27 deg C; [CAMEO] Amber or brown granules; mp = 80-100 deg C; [Redox MSDS] | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

491 to 500 °F at 743 mmHg (NTP, 1992) | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

214 °F (NTP, 1992), 101 °C | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT TAN POWDER | |

CAS No. |

147-47-7, 26780-96-1 | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2,2,4-trimethyl-1,2-dihydroquinoline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026780961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone anil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0553M374Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79 to 81 °F (NTP, 1992), 120 °C | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Fundamental Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), a heterocyclic amine with significant industrial and emerging pharmacological relevance. This document details its core chemical and physical characteristics, established synthesis protocols, and extensive spectroscopic data. A primary focus is placed on its well-documented antioxidant activity and the hepatoprotective effects of its derivatives, with an exploration of the underlying molecular mechanisms involving key signaling pathways. Furthermore, this guide touches upon the antibacterial and potential antidiabetic properties of the broader quinoline (B57606) class, offering a multifaceted view of TMQ for researchers in chemistry, pharmacology, and drug development. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's behavior and potential applications.

Chemical and Physical Properties

2,2,4-Trimethyl-1,2-dihydroquinoline, also known as TMQ or acetonanil, is a well-characterized organic compound. The commercial product is often a complex mixture of oligomers, including dimers, trimers, and tetramers, which contributes to its high molecular weight, low volatility, and stability, particularly in its application as a heat-protection agent in industrial settings.[1] The monomeric form is a light tan powder or a dark, cloudy liquid.[1]

| Property | Value | References |

| IUPAC Name | 2,2,4-trimethyl-1,2-dihydroquinoline | [1] |

| Synonyms | 1,2-Dihydro-2,2,4-trimethylquinoline, TMQ, Acetonanil | [1][2] |

| CAS Number | 147-47-7 (Monomer), 26780-96-1 (Polymer) | [1] |

| Molecular Formula | C₁₂H₁₅N | [1][2] |

| Molar Mass | 173.259 g/mol | [1][2] |

| Appearance | Light tan powder to dark, cloudy liquid | [1] |

| Melting Point | 48 °C (118 °F; 321 K) | [3] |

| Boiling Point | >315°C | [4] |

| Density | 1.042 g/cm³ at 20°C | [3] |

| Solubility | Insoluble in water. Soluble in ethanol, acetone (B3395972), and ethyl acetate. | [1][3] |

Synthesis and Purification

The primary industrial synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline involves the acid-catalyzed condensation reaction between aniline (B41778) and acetone.[1] Various catalysts have been employed to optimize this reaction, including heterogeneous catalysts like metal-modified 12-tungstophosphoric acid supported on γ-Al₂O₃ and strongly acidic sulfonic acid-type macroreticular cation exchange resins.[5][6] The reaction mechanism can proceed through pathways analogous to the Skraup or Doebner-Miller quinoline syntheses.[4]

General Experimental Protocol for Synthesis

Materials:

-

Aniline

-

Acetone

-

Acid catalyst (e.g., p-toluenesulfonic acid, hydrogen fluoride/boron trifluoride)[7][8]

-

Solvent (optional, e.g., acetonitrile)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Organic solvent for extraction (e.g., chloroform (B151607), dichloromethane)[9][10]

Procedure:

-

In a reaction flask equipped with a reflux condenser and a stirrer, combine aniline and the acid catalyst.

-

Heat the mixture to the desired reaction temperature (typically between 80-160 °C).[7][8]

-

Slowly add acetone to the reaction mixture over a period of several hours.

-

After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional period to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).[1]

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it via rotary evaporation.

-

Neutralize the crude product by washing with a basic solution, such as sodium bicarbonate, followed by washing with water.[1]

-

Extract the organic layer using a suitable solvent like chloroform or dichloromethane.[9][10]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude 2,2,4-trimethyl-1,2-dihydroquinoline by vacuum distillation or silica (B1680970) gel column chromatography to obtain the final product.[1][9]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline.

Spectroscopic Data

The structural elucidation of 2,2,4-Trimethyl-1,2-dihydroquinoline is supported by various spectroscopic techniques.

| Spectroscopic Data | Observed Peaks / Signals | References |

| ¹H NMR | Data available on PubChem and SpectraBase. | [2][11] |

| ¹³C NMR | Data available on PubChem and SpectraBase. | [2][11] |

| FTIR (KBr Pellet) | Characteristic peaks for aromatic and amine functional groups. Data available on PubChem and SpectraBase. | [2][12] |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns. Data available on PubChem and MassBank. | [2][13] |

Note: Detailed peak assignments and chemical shifts can be accessed through the referenced databases.

Biological Activities and Mechanisms of Action

While industrially utilized as an antioxidant in materials science, TMQ and its derivatives have garnered interest for their biological activities.[1]

Antioxidant and Hepatoprotective Effects

The primary biological activity of TMQ derivatives is their potent antioxidant capacity.[1] The hydroxylated derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (a metabolite of ethoxyquin), has demonstrated significant hepatoprotective effects against toxin-induced liver injury.[14][15] This protection is mediated through the modulation of key signaling pathways involved in cellular stress response and inflammation.

6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14] Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. massbank.eu [massbank.eu]

- 14. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline: Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a molecule of significant industrial and growing pharmacological interest. Primarily known as a potent antioxidant in the rubber and polymer industries, recent studies have unveiled its potential in hepatoprotection, antibacterial, and antidiabetic applications.[1] This document details the core synthesis mechanisms, provides detailed experimental protocols, presents quantitative data from various synthetic approaches, and visualizes the key chemical pathways involved in its formation. The content is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of TMQ synthesis and its underlying principles.

Introduction to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

2,2,4-Trimethyl-1,2-dihydroquinoline, historically known as Acetone-anil, is a heterocyclic aromatic amine.[1] The commercial product is often a complex mixture of oligomers, including dimers, trimers, and tetramers, which contributes to its high molecular weight, low volatility, and long-term stability as an antioxidant.[1][2] While its primary industrial application is to prevent oxidative degradation in materials, its derivatives are gaining attention for their biological activities.[1]

Core Synthesis Mechanism and Pathways

The industrial synthesis of TMQ is achieved through the acid-catalyzed condensation of aniline (B41778) with acetone (B3395972).[1] The reaction is complex, and the final product is typically a mixture of the monomer and its oligomers.[3] Two primary mechanistic pathways are widely recognized in the literature.[3][4]

Pathway A: Schiff Base Intermediate

This mechanism proposes the direct condensation of aniline and acetone to form a Schiff base, which then undergoes further reactions to yield the dihydroquinoline ring.[3][4]

Pathway B: Mesityl Oxide Intermediate

In this alternative pathway, two molecules of acetone first undergo an aldol (B89426) condensation to form diacetone alcohol, which then dehydrates to mesityl oxide (iso-propylidene acetone).[3] This α,β-unsaturated ketone then reacts with aniline via a conjugate addition, followed by cyclization and dehydration to form the final product.[3] This pathway is a variant of the Doebner-Miller reaction, which is a modification of the Skraup quinoline (B57606) synthesis.[3][5]

Below are Graphviz diagrams illustrating these two proposed synthetic pathways.

Experimental Protocols

The following sections provide a general experimental protocol for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline and a specific example for the synthesis of its tetrahydro- derivative.

General Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

This protocol outlines the common steps for the acid-catalyzed condensation of aniline and acetone.

Materials:

-

Aniline

-

Acetone

-

Acid catalyst (e.g., HCl, H2SO4, iodine, or a Lewis acid)

-

Solvent (optional, e.g., toluene)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, charge aniline and the acid catalyst. If a solvent is used, add it at this stage.

-

Addition of Acetone: Gradually add acetone to the reaction mixture while stirring. The reaction is often exothermic, and the temperature should be controlled.

-

Reaction: Heat the mixture to the desired reaction temperature (typically between 100-150°C) and maintain it for several hours. Monitor the progress of the reaction using a suitable technique like thin-layer chromatography (TLC).[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.[1]

-

If a solvent was used, remove it using a rotary evaporator.[1]

-

Neutralize the excess acid catalyst by washing the crude product with a basic solution (e.g., sodium bicarbonate solution).[1]

-

Wash the mixture with water to remove any remaining salts.[1]

-

Separate the organic layer using a separatory funnel.[1]

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

-

Purification: Purify the crude product by vacuum distillation to obtain 2,2,4-trimethyl-1,2-dihydroquinoline.[1]

The following diagram illustrates the general experimental workflow.

Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (B57472)

This protocol describes the hydrogenation of 2,2,4-trimethyl-1,2-dihydroquinoline.

Materials:

-

2,2,4-trimethyl-1,2-dihydroquinoline (2.0 g, 11.5 mmol)

-

10% Palladium on carbon (Pd/C) (0.4 g)

-

Ethanol (10 ml)

-

Hydrogen gas

Procedure:

-

Dissolve 2.0 g of 2,2,4-trimethyl-1,2-dihydroquinoline in 10 ml of ethanol.[4]

-

Add 0.4 g of 10% Pd/C to the solution.[4]

-

Carry out the reaction at 60°C in a hydrogen atmosphere for 7 hours.[4]

-

Remove the catalyst by filtration.[4]

-

Concentrate the filtrate under reduced pressure to obtain 1.8 g (yield: 89%) of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a light-brown oil.[4]

Quantitative Data

The yield of 2,2,4-trimethyl-1,2-dihydroquinoline is highly dependent on the reaction conditions, particularly the catalyst used. The following tables summarize quantitative data from various synthetic approaches.

Table 1: Comparison of Different Catalysts and Reaction Conditions for TMQ Synthesis

| Catalyst | Reactants | Temperature (°C) | Time (h) | Monomer Yield (%) | Reference |

| p-Toluenesulfonic acid | Aniline, Acetone | 140-145 | 6 | 59.5 | [6] |

| BF3/aniline complex | Aniline, Acetone | 100-105 | 8 | ~69 | [6] |

| HF and BF3 | Aniline, Mesityl oxide | 140-145 | 4 | 82.8 | [6] |

| HF and BF3 | Aniline, Mesityl oxide | 140-150 | - | 82.3 | [6] |

| Zeolite H-Y-MMM | Aniline, Acetone | 60-230 | 6-23 | - | [7] |

| Zn(OTf)3 | Aniline, Acetone | Room Temp. | 22 | 70-80 | [7] |

| Sc(OTf)3 (microwave) | Aniline, Acetone | Room Temp. | 2-6 | 65 | [7] |

Table 2: Spectroscopic Data for 2,2,4-Trimethyl-1,2-dihydroquinoline

| Spectroscopy Type | Data Source |

| 1H NMR | Varian A-60, J. P. Brown, Monsanto Chemicals Ltd., Ruabon, Wales[8] |

| 13C NMR | Varian CFT-20, Cytec Industries, Inc., West Patterson, New Jersey[8] |

Note: For detailed spectra, please refer to the cited sources in the PubChem database (CID 8981).

Biological Activities and Relevance to Drug Development

While TMQ is a well-established antioxidant in industrial applications, its derivatives have shown promising biological activities that are of interest to the drug development community.

-

Antioxidant and Hepatoprotective Effects: The primary biological activity of TMQ and its derivatives is their antioxidant capacity. This is the basis for their potential therapeutic applications. For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress and demonstrate anti-inflammatory properties in acetaminophen-induced liver injury in rats.[9][10] It alleviates inflammation and apoptosis by decreasing oxidative stress.[9][10]

-

Anti-inflammatory Properties: The anti-inflammatory effects of TMQ derivatives are linked to the reduction of pro-inflammatory cytokine and NF-κB mRNA levels.[9][10]

-

Antineoplastic Potential: The antioxidant properties of TMQ derivatives have led to investigations into their potential as antineoplastic agents, given the role of free radicals in tumor tissues.[11] A bifunctional derivative, 6,6'methylene-bis/2,2,4-trimethyl-1,2-dihydroquinoline (MTDQ), has been synthesized and investigated for its tumor-inhibiting properties.[11]

The following diagram illustrates the relationship between the antioxidant activity of TMQ derivatives and their potential therapeutic effects.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 7. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 8. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biopharmacological investigation of 6,6'methylene-bis/2,2,4-trimethyl-1,2-dihydroquinoline (MTDQ) a radical binding antioxidant of secondary amine type [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Discovery and Development of Acetone Anil Antioxidants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Historically known as "acetone anil," the condensation product of acetone (B3395972) and aniline (B41778), chemically identified as 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), has a rich history as a potent antioxidant. Initially developed and commercialized for the burgeoning rubber industry in the mid-20th century, its polymerized form (often designated as "Antioxidant RD" or simply TMQ) became a cornerstone for preventing thermo-oxidative degradation in vulcanized rubber. This technical guide traces the historical discovery and development of acetone anil antioxidants, from their synthesis and initial applications to the elucidation of their antioxidant mechanisms. Furthermore, it explores the modern evolution of this chemical scaffold, particularly the investigation of hydroxylated derivatives for biomedical applications, including their effects on critical signaling pathways relevant to drug development. This document provides detailed experimental protocols, quantitative performance data, and visual diagrams of chemical syntheses and biological pathways to serve as a comprehensive resource for researchers in both material science and pharmacology.

Historical Discovery and Development

The need for antioxidants emerged in the late 19th and early 20th centuries with the commercialization of natural rubber, which was highly susceptible to degradation from atmospheric oxygen and ozone. Early protective measures involved physical coatings like waxes and tars. A significant advancement came with the discovery that certain chemical compounds, when incorporated into the rubber matrix, could dramatically extend its service life. Secondary aromatic amines were identified as a particularly effective class of antioxidants.

The synthesis of what was then called "acetone anil"—the reaction product of acetone and aniline—was known, but its potential as a rubber antioxidant was systematically explored in the mid-20th century. The polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) was found to be a highly effective and low-cost antioxidant, leading to its widespread industrial adoption. It is now one of the most common amine antioxidants used in the rubber industry, prized for its ability to protect against thermal and oxidative aging.[1][2]

Synthesis of Acetone Anil (2,2,4-trimethyl-1,2-dihydroquinoline)

The industrial synthesis of TMQ involves the acid-catalyzed condensation of aniline with acetone. The reaction proceeds through the formation of the monomer, 2,2,4-trimethyl-1,2-dihydroquinoline, which then undergoes polymerization under the reaction conditions to form a mixture of dimers, trimers, and higher oligomers.[3] This polymerized mixture is the commercial product, often referred to as Antioxidant RD.

General Reaction Pathway

Two primary mechanisms are proposed for the initial formation of the TMQ monomer:

-

Aldol (B89426) Condensation Route: Two molecules of acetone undergo an aldol condensation to form diacetone alcohol, which then dehydrates to mesityl oxide. Aniline then reacts with mesityl oxide to form the dihydroquinoline ring.[3][4]

-

Schiff Base Route: Aniline reacts with acetone to form an intermediate Schiff base, which then undergoes further reactions and cyclization to yield the final product.[3]

The subsequent polymerization is also acid-catalyzed, leading to the final resinous product.[3]

Caption: General workflow for the synthesis of polymerized TMQ (Antioxidant RD).

Mechanism of Antioxidant Action

In Industrial Applications (Rubber)

In rubber and other polymers, TMQ functions as a potent chain-breaking antioxidant. The degradation of rubber is a free-radical chain reaction initiated by heat, light, or mechanical stress.[5] TMQ interrupts this cycle by scavenging highly reactive peroxy radicals (ROO•). The secondary amine group (=N-H) in the dihydroquinoline structure donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable nitroxide radical.[6][7] This nitroxide radical is less reactive and can trap alkyl radicals (R•), effectively terminating the auto-oxidation chain reaction.[7]

Caption: Chain-breaking antioxidant mechanism of TMQ in rubber degradation.

In Biological Systems (Derivatives)

Recent research has focused on hydroxylated derivatives of TMQ, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), for biomedical applications. These derivatives exhibit significant antioxidant and anti-inflammatory properties in biological models.[8][9] Their mechanism involves not only direct radical scavenging but also the modulation of key cellular signaling pathways.

-

NF-κB Pathway Inhibition: DHQ has been shown to reduce oxidative stress, which in turn suppresses the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[8][9] NF-κB is a critical regulator of inflammation, and its inhibition leads to a decrease in the expression of pro-inflammatory cytokines.[8]

-

Apoptosis Pathway Modulation: Studies have demonstrated that DHQ can reduce the activity of initiator caspases (caspase-8 and caspase-9) and the effector caspase-3, thereby inhibiting both the extrinsic and intrinsic pathways of apoptosis.[8][10]

Caption: Modulation of NF-κB and Caspase pathways by DHQ.

Quantitative Data

The effectiveness of TMQ and its derivatives as antioxidants has been quantified in both industrial and biological studies.

Table 1: Performance of TMQ in Rubber Vulcanizates

This table summarizes typical data on the effect of TMQ on the mechanical properties of rubber after accelerated thermal aging.

| Property | Condition | Without Antioxidant | With TMQ (1-2 phr) | Reference |

| Tensile Strength Retention (%) | After 70h @ 70°C | ~50-60% | >80% | [11] |

| Elongation at Break Retention (%) | After 70h @ 70°C | ~40-50% | >70% | [12] |

| Hardness Increase (Shore A) | After 70h @ 70°C | 8-12 points | 3-5 points | [13] |

| Aging Activation Energy (kJ/mol) | Arrhenius Model | Lower Value | Higher Value | [12] |

Note: Values are representative and can vary based on the specific rubber formulation and aging conditions.

Table 2: Biological Antioxidant Activity of TMQ Derivatives

This table presents data on the in vitro and in vivo antioxidant activities of hydroxylated TMQ derivatives.

| Assay / Model | Compound | Result | Control / Comparator | Reference |

| DPPH Radical Scavenging | DHQ | Lower IC50 | Ascorbic Acid | [6] |

| CCl4-Induced Liver Injury (Rat) | DHQ | Reduced ALT, AST levels | Silymarin | [14] |

| Acetaminophen-Induced Liver Injury (Rat) | DHQ | Decreased Caspase-3 activity | - | [8][10] |

| Rotenone-Induced Parkinsonism (Rat) | HTHQ | Reduced 8-isoprostane levels | Rasagiline | [15] |

DHQ: 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline; HTHQ: 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline; ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Experimental Protocols

Synthesis of Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline

This protocol is a generalized procedure based on common industrial synthesis methods.[3][7][16]

-

Apparatus: A multi-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

Reagents: Aniline, acetone, and an acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid).

-

Procedure:

-

Charge the reaction flask with aniline and the acid catalyst.

-

Heat the mixture to the reaction temperature (typically 100-140°C) with stirring.

-

Slowly add acetone to the mixture via the dropping funnel over several hours, maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture at temperature for an additional period to ensure completion of the reaction and polymerization.

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide (B78521) solution).

-

Remove unreacted aniline and acetone by vacuum distillation.

-

The remaining viscous liquid or solid resin is the polymerized TMQ product.

-

Caption: A simplified workflow for the synthesis of polymerized TMQ.

Evaluation of Antioxidant Efficacy in Rubber (Accelerated Aging)

This protocol is based on the ASTM D573 standard for evaluating the deterioration of rubber in an air oven.[11]

-

Sample Preparation: Prepare rubber compounds with and without the antioxidant (TMQ). Vulcanize the compounds into standard sheets. Cut dumbbell-shaped specimens for tensile testing from the vulcanized sheets.

-

Initial Testing: Measure the initial mechanical properties (tensile strength, elongation at break, hardness) of non-aged specimens according to relevant ASTM standards (e.g., ASTM D412 for tensile properties).

-

Accelerated Aging: Place a set of specimens in a circulating air oven at a specified temperature (e.g., 70°C or 90°C) for a defined period (e.g., 70 hours).[11]

-

Post-Aging Testing: Remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.

-

Measure Properties: Measure the mechanical properties of the aged specimens.

-

Data Analysis: Calculate the percentage retention of tensile strength and elongation at break by comparing the aged values to the initial values.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This is a standard protocol for assessing the free-radical scavenging ability of a compound.[6]

-

Materials: Test compound (e.g., DHQ), DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol, a suitable solvent (e.g., methanol), positive control (e.g., ascorbic acid), 96-well microplate, and a microplate reader.

-

Procedure:

-

Prepare a stock solution of the test compound in the solvent.

-

Create a series of dilutions from the stock solution.

-

In a 96-well plate, add a defined volume of each dilution to the wells.

-

Add the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

The percentage of scavenging activity is calculated relative to a control well containing only solvent and DPPH solution. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

-

Conclusion and Future Outlook

The journey of acetone anil from an industrial rubber additive to a scaffold for potential therapeutic agents highlights a remarkable evolution in chemical application. As polymerized 2,2,4-trimethyl-1,2-dihydroquinoline, it has been instrumental in enhancing the durability of countless rubber products for decades. Its well-understood synthesis and robust radical-scavenging mechanism provide a solid foundation for its industrial use.

Looking forward, the development of functionalized derivatives, particularly hydroxylated forms, opens exciting new avenues for research in drug development. The demonstrated ability of these compounds to modulate key pathways in inflammation and apoptosis, such as NF-κB and caspase signaling, suggests potential applications in treating diseases driven by oxidative stress and inflammation. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these novel derivatives is warranted to unlock their full therapeutic potential.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. US2861975A - Antiozidation of rubber with certain alkylaminoquinolines - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. US4326062A - Manufacture of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 8. US3024217A - Rubber antioxidant - Google Patents [patents.google.com]

- 9. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. US2445734A - Dispersion of antioxidants in rubber latex - Google Patents [patents.google.com]

- 15. WO2014208757A1 - Antioxidant, rubber composition, and tire - Google Patents [patents.google.com]

- 16. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

Spectroscopic analysis of 2,2,4-Trimethyl-1,2-dihydroquinoline (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of 2,2,4-Trimethyl-1,2-dihydroquinoline, a molecule of significant interest in industrial and pharmaceutical research. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of 2,2,4-Trimethyl-1,2-dihydroquinoline provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | 6.88 - 6.45 | m | 4H | Ar-H |

| 2 | 5.31 | s | 1H | C³-H |

| 3 | 3.65 | br s | 1H | N-¹-H |

| 4 | 1.98 | s | 3H | C⁴-CH ₃ |

| 5 | 1.23 | s | 6H | C²-(CH ₃)₂ |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 143.9 | C -4a |

| 2 | 130.1 | C -8a |

| 3 | 127.2 | C -6 |

| 4 | 126.8 | C -8 |

| 5 | 122.3 | C -4 |

| 6 | 121.5 | C -5 |

| 7 | 117.4 | C -7 |

| 8 | 114.1 | C -3 |

| 9 | 52.6 | C -2 |

| 10 | 30.5 | C²-(C H₃)₂ |

| 11 | 22.9 | C⁴-C H₃ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 2,2,4-Trimethyl-1,2-dihydroquinoline.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved; gentle vortexing may be applied.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength

-

Pulse Sequence: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024-4096

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick peaks and assign chemical shifts for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of 2,2,4-Trimethyl-1,2-dihydroquinoline shows characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Medium | N-H stretch |

| 3040 | Medium | Aromatic C-H stretch |

| 2960, 2920, 2860 | Strong | Aliphatic C-H stretch |

| 1600, 1500 | Strong | C=C aromatic ring stretch |

| 1460 | Medium | C-H bend (CH₃) |

| 1360 | Medium | C-H bend (gem-dimethyl) |

| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2,2,4-Trimethyl-1,2-dihydroquinoline sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of 2,2,4-Trimethyl-1,2-dihydroquinoline exhibits a distinct fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 173 | 45 | [M]⁺ (Molecular Ion) |

| 158 | 100 | [M - CH₃]⁺ |

| 143 | 10 | [M - 2CH₃]⁺ |

| 130 | 15 | Further fragmentation |

| 115 | 8 | Further fragmentation |

Interpretation of Fragmentation: The molecular ion peak is observed at m/z 173, corresponding to the molecular weight of the compound. The base peak at m/z 158 results from the loss of a methyl group (-CH₃), a characteristic fragmentation for molecules containing a gem-dimethyl group. Subsequent fragmentation leads to the other observed ions.

Experimental Protocol for Mass Spectrometry

Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):

-

Prepare a dilute solution of 2,2,4-Trimethyl-1,2-dihydroquinoline in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

Ionization (Electron Ionization - EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

Mass Analysis:

-

Analyzer Type: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40-400

Data Acquisition:

-

The mass analyzer scans the specified mass range, and the detector records the abundance of ions at each m/z value.

An In-depth Technical Guide on the Chemical Structure and Isomeric Forms of Trimebutine (TMQ)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomeric forms, and pharmacological properties of Trimebutine (B1183) (TMQ). It includes detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows to support research and development in the pharmaceutical sciences.

Chemical Structure of Trimebutine

Trimebutine is a spasmolytic agent that regulates gastrointestinal motility.[1] Its chemical name is 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate.[2] The molecular formula for Trimebutine is C22H29NO5, and it has a molecular weight of approximately 387.47 g/mol .[2][3] In pharmaceutical formulations, it is commonly used as trimebutine maleate (B1232345), a salt formed with maleic acid, to improve its stability and bioavailability.[4][5][6] The molecular formula of trimebutine maleate is C26H33NO9 with a molecular weight of 503.54 g/mol .[4][7]

Caption: 2D Structure of Trimebutine.

Isomeric and Polymorphic Forms

Trimebutine possesses a chiral center at the C2 position of the butyl chain, which means it can exist as a pair of enantiomers (stereoisomers). While the pharmacological activities of the individual stereoisomers have been studied, commercially available trimebutine is typically a racemic mixture.[8]

Furthermore, research has indicated that trimebutine maleate can exist in different crystalline polymorphic forms, which may have implications for its physicochemical properties and bioavailability.[9]

Data Presentation

The following tables summarize key quantitative data related to Trimebutine and its primary metabolite, N-desmethyltrimebutine (nortrimebutine).

Table 1: Chemical and Physical Properties

| Property | Trimebutine | Trimebutine Maleate |

| IUPAC Name | [2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate[1] | (Z)-but-2-enedioic acid; [2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate[6] |

| Molecular Formula | C22H29NO5[2][3] | C26H33NO9[5][7] |

| Molar Mass | 387.47 g/mol [2][3] | 503.54 g/mol [4] |

| Appearance | - | Off-white to light yellow crystalline powder[2] |

| Solubility | - | Slightly soluble in water[6] |

| Melting Point | - | 105-106 °C[4] |

Table 2: Pharmacological Activity

| Target | Compound | Activity (IC50 / Ki) | Reference |

| Sodium Channels | Trimebutine | IC50 = 0.83 µM | [8] |

| N-desmethyltrimebutine | IC50 = 1.23 µM | [8] | |

| Potassium Channels | Trimebutine | Limited effect (IC50 = 23 µM at 10 µM) | [8] |

| [3H]batrachotoxin Binding | Trimebutine | Ki = 2.66 µM | [8] |

| N-desmethyltrimebutine | Ki = 0.73 µM | [8] | |

| Veratridine-induced Glutamate Release | N-desmethyltrimebutine | IC50 = 8.5 µM | [8] |

Table 3: Pharmacokinetic Parameters in Healthy Volunteers

| Analyte | Parameter | Value | Reference |

| Trimebutine | Tmax (single dose) | 1.0 - 1.5 hours | [10] |

| Tmax (multiple doses) | 0.5 - 2 hours | [10] | |

| N-desmethyl-trimebutine | Tmax | 1 - 2 hours | [11] |

| Trimebutine | Urinary Excretion (24h) | >70% (as metabolite) | [11] |

Experimental Protocols

Synthesis of Trimebutine

A common synthetic route for trimebutine involves the following key steps[12]:

-

Reduction: 2-amino-2-phenylbutyric acid is reduced in an organic solvent using a catalyst (protic or Lewis acid) and a reducing agent like borohydride (B1222165) to yield 2-amino-2-phenylbutanol.

-

Methylation: The resulting intermediate undergoes an amine methylation reaction with formaldehyde (B43269) and formic acid to produce 2-(dimethylamino)-2-phenylbutanol.

-

Esterification: Finally, an esterification reaction is carried out between 2-(dimethylamino)-2-phenylbutanol and 3,4,5-trimethoxybenzoyl chloride in the presence of an acid-binding agent to yield the final product, trimebutine.[12]

Enantiomeric Separation by HPLC

Objective: To separate the enantiomers of trimebutine maleate.[13]

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC).

-

Chiral Stationary Phase: α1-acid glycoprotein (B1211001) (AGP) column.[13]

-

Mobile Phase: 10 mmol/L ammonium (B1175870) acetate (B1210297) buffer (pH 3.8).[13]

-

Flow Rate: 0.4 mL/min.[13]

-

Temperature: 35°C.[13]

-

Detection: UV detector.

-

Procedure:

-

Prepare a standard solution of trimebutine maleate in the mobile phase.

-

Inject the sample into the HPLC system.

-

Monitor the elution of the enantiomers.

-

Under these conditions, baseline separation of the two enantiomers can be achieved.[13]

-

Quantitative Determination in Human Plasma by LC-MS/MS

Objective: To quantify trimebutine and its major metabolites in human plasma.[14]

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Liquid-liquid extraction of plasma samples.

-

Chromatographic Column: YMC J'sphere C18 column.[14]

-

Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5) and methanol (B129727) (20:80, v/v).[14]

-

Flow Rate: 0.2 mL/min.[14]

-

Detection: Triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).[14]

-

Validation: The method should be validated for linearity, precision, accuracy, and recovery over the desired concentration range.[14]

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity of trimebutine for µ, δ, and κ opioid receptors.[15]

-

Materials:

-

Procedure:

-

Incubate the tissue homogenates with the radioligand and varying concentrations of trimebutine.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Construct competition curves and calculate the Ki values to determine the binding affinity.

-

Visualizations

Metabolic Pathway of Trimebutine

Trimebutine undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is N-demethylation, leading to the formation of its main active metabolite, N-desmethyltrimebutine (nortrimebutine).[1] Further demethylation and hydrolysis of the ester bond can also occur.[1]

Caption: Primary metabolic pathways of Trimebutine.

Signaling Pathway in Gastrointestinal Smooth Muscle

Trimebutine exerts a dual, concentration-dependent effect on gastrointestinal smooth muscle.[1] Its action is mediated through the modulation of various ion channels and opioid receptors.[16][17]

Caption: Dual signaling action of Trimebutine.

Experimental Workflow for Pharmacological Analysis

The pharmacological characterization of trimebutine involves a series of in vitro and in vivo experiments to determine its mechanism of action and efficacy.

Caption: Workflow for pharmacological characterization.

References

- 1. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trimebutine - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. CAS 34140-59-5: Trimebutine maleate | CymitQuimica [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. Trimebutine Maleate | C26H33NO9 | CID 5388977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BR112020010135A2 - polymorphic forms of trimebutine maleate and method of using them - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpt.org [ijpt.org]

- 12. CN113999126B - Preparation method of trimebutine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline

This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,2-dihydroquinoline, a compound with significant industrial applications and emerging interest in the fields of pharmacology and drug development. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its antioxidant and cytoprotective mechanisms.

Chemical Identifiers and Physicochemical Properties

2,2,4-Trimethyl-1,2-dihydroquinoline is commercially available primarily as a monomer and a polymer. The monomer is a key intermediate and the subject of much of the laboratory-scale research, while the polymerized form is widely used as an antioxidant in the rubber and polymer industries.[1]

Table 1: Chemical Identifiers for 2,2,4-Trimethyl-1,2-dihydroquinoline

| Identifier | Monomer | Polymer |

| CAS Number | 147-47-7[2][3] | 26780-96-1[4] |

| PubChem CID | 8981[5] | - |

| InChI | InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3[5] | - |

| InChIKey | ZNRLMGFXSPUZNR-UHFFFAOYSA-N[5] | ZNRLMGFXSPUZNR-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC2=CC=CC=C2NC1(C)C[5] | - |

| Molecular Formula | C₁₂H₁₅N[4] | (C₁₂H₁₅N)n |

| Molar Mass | 173.26 g/mol [4] | - |

Table 2: Physicochemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline (Monomer)

| Property | Value | Source |

| Appearance | Light tan powder or dark cloudy copper-colored/yellow liquid | [5] |

| Melting Point | 79 to 81 °F (26 to 27 °C) | [5] |

| Boiling Point | 491 to 500 °F (255 to 260 °C) at 743 mmHg | [5] |

| Density | 1.03 g/cm³ at 77 °F (25 °C) | [5] |

| Solubility in Water | < 0.1 mg/mL at 66 °F (19 °C) | [5] |

| Flash Point | 214 °F (101 °C) | [5] |

Table 3: Spectroscopic Data for 2,2,4-Trimethyl-1,2-dihydroquinoline (Monomer)

| Spectrum Type | Data Source Reference |

| ¹H NMR | [5] |

| ¹³C NMR | [5] |

| FTIR | [6] |

| Mass Spectrometry (GC-MS) | [6] |

| Raman Spectroscopy | [6] |

Experimental Protocols

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline is typically achieved through the acid-catalyzed condensation of aniline (B41778) with acetone (B3395972).[3] Various catalysts have been employed, including iodine, sulfonic acids, and heterogeneous catalysts like metal-modified tungstophosphoric acid supported on γ-Al₂O₃.[3][7]

Exemplary Laboratory-Scale Synthesis Protocol:

-

Reactants: Aniline and acetone.

-

Catalyst: Strongly acidic sulfonic acid-type macroreticular cation exchange resin.[7]

-

Procedure:

-

In a reaction vessel, combine aniline and an excess of acetone.

-

Add a catalytic amount of the cation exchange resin.

-

Heat the mixture under reflux for several hours. The reaction temperature is typically maintained between 80-150 °C.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

The excess acetone and any unreacted aniline are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 2,2,4-trimethyl-1,2-dihydroquinoline.[9]

-

The antioxidant activity of 2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[9]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of 2,2,4-trimethyl-1,2-dihydroquinoline in methanol.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

-

Prepare a solution of DPPH in methanol.

-

A positive control, such as ascorbic acid, should be prepared in the same manner as the test compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume of each dilution of the test compound or positive control.

-

To each well, add the DPPH solution and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Biological Activity and Signaling Pathways

The primary biological activity of 2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives is their antioxidant capacity, which underpins their potential therapeutic applications.[9] A hydroxylated derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has demonstrated significant hepatoprotective effects in preclinical models of liver injury.[2][10] This protection is mediated through the modulation of key signaling pathways involved in cellular stress response and inflammation.

2,2,4-Trimethyl-1,2-dihydroquinoline acts as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thereby terminating damaging chain reactions.[3]

Caption: Antioxidant mechanism of 2,2,4-trimethyl-1,2-dihydroquinoline.

The derivative 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Caption: Activation of the Nrf2 signaling pathway by a TMQ derivative.

In conditions of cellular stress and inflammation, the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is activated, leading to the expression of pro-inflammatory genes. The antioxidant properties of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline can inhibit the activation of the NF-κB pathway.[2][11]

Caption: Inhibition of the NF-κB signaling pathway by a TMQ derivative.

Conclusion

2,2,4-Trimethyl-1,2-dihydroquinoline and its derivatives represent a class of compounds with established industrial utility and significant potential for pharmacological development. Their robust antioxidant properties and the ability of certain derivatives to modulate key cytoprotective and inflammatory signaling pathways, such as Nrf2 and NF-κB, make them compelling candidates for further investigation in the context of diseases with an underlying oxidative stress component, including liver injury and neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to explore the therapeutic applications of this versatile chemical scaffold.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]

- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 5. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. US4514570A - Process for the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline compounds - Google Patents [patents.google.com]

- 8. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Solubility and physical constants of 2,2,4-Trimethyl-1,2-dihydroquinoline

An In-Depth Technical Guide to the Solubility and Physical Constants of 2,2,4-Trimethyl-1,2-dihydroquinoline